4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride
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Overview
Description
4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H16FNO•HCl and a molecular weight of 245.72 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol is replaced by the piperidine moiety. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol. The reaction temperature is typically maintained between 0°C and 50°C to control the rate of reaction and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride
- 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
- 4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
Uniqueness
4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride is unique due to the presence of the fluorine atom at the ortho position of the phenoxy group. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4-[(2-fluorophenoxy)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNJIZGDNRHHKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589366 |
Source
|
Record name | 4-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-22-5 |
Source
|
Record name | 4-[(2-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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